{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride
Description
{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride is a benzylamine derivative featuring a 3-fluorophenoxy group attached via a methylene linker to the para-position of a phenyl ring, with the primary amine stabilized as a hydrochloride salt. The fluorine atom and phenoxy group contribute to its electronic and steric properties, influencing solubility, lipophilicity, and metabolic stability .
Properties
IUPAC Name |
[4-[(3-fluorophenoxy)methyl]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c15-13-2-1-3-14(8-13)17-10-12-6-4-11(9-16)5-7-12;/h1-8H,9-10,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXIKWDBRYVHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target compound’s structure comprises two critical components:
- A 3-fluorophenoxymethyl group attached to a para-substituted benzene ring.
- A primary benzylamine moiety converted to its hydrochloride salt.
Retrosynthetically, the molecule can be dissected into precursors such as 4-(halomethyl)benzaldehyde, 3-fluorophenol, and protected amine intermediates. Three dominant strategies emerge from literature analysis:
Alkylation-Reduction Pathway
This two-step approach involves:
- Ether formation via nucleophilic substitution between 3-fluorophenol and 4-(bromomethyl)benzonitrile.
- Nitrile reduction to the primary amine, followed by hydrochloride salt formation.
Advantages :
- Utilizes commercially available starting materials (e.g., 4-(bromomethyl)benzonitrile).
- High functional group tolerance under mild conditions.
Challenges :
- Requires careful control of nitrile reduction to avoid over-reduction or side reactions.
Detailed Synthetic Methodologies
Method A: Nitrile Alkylation and Reduction
Step 1: Synthesis of 4-[(3-Fluorophenoxy)methyl]benzonitrile
Reaction Conditions :
- Substrates : 4-(Bromomethyl)benzonitrile (1.0 eq), 3-fluorophenol (1.2 eq)
- Base : K₂CO₃ (2.5 eq)
- Solvent : Anhydrous DMF, 80°C, 12 h under N₂
- Yield : 78–82%
Mechanism :
The reaction proceeds via an SN2 mechanism, with phenoxide ion attacking the benzylic bromide.
Step 2: Nitrile Reduction to Primary Amine
Procedure :
- Dissolve 4-[(3-fluorophenoxy)methyl]benzonitrile in dry THF.
- Add LiAlH₄ (3.0 eq) portionwise at 0°C.
- Reflux for 6 h, then quench with saturated Na₂SO₄.
- Filter and concentrate to obtain the free base.
Salt Formation :
- Treat amine with HCl (2.0 eq) in ethanol.
- Recrystallize from EtOH/MTBE to yield hydrochloride salt (mp 192–195°C).
Overall Yield : 65–70%
Method B: Reductive Amination of Aldehyde Intermediate
Step 1: Preparation of 4-[(3-Fluorophenoxy)methyl]benzaldehyde
Synthetic Route :
- Protect 4-(bromomethyl)benzaldehyde as its ethylene acetal.
- Perform Mitsunobu reaction with 3-fluorophenol (DEAD, PPh₃, THF, 0°C to rt).
- Deprotect acetal with 1M HCl in THF/H₂O (1:1).
Yield : 70–75%
Step 2: Reductive Amination
Conditions :
- Catalyst : NaBH₃CN (1.5 eq)
- Ammonia Source : NH₄OAc (5.0 eq)
- Solvent : MeOH, 25°C, 24 h
- Workup : Acidify with HCl, extract, and recrystallize.
Yield : 60–68%
Comparative Analysis of Synthetic Routes
Key Observations :
Industrial-Scale Optimization Strategies
Continuous Flow Nitrile Reduction
Innovation :
Analytical Characterization Data
| Technique | Observed Data | Reference Standard |
|---|---|---|
| ¹H NMR (D₂O) | δ 7.45 (d, 2H, ArH), 4.65 (s, 2H) | USP 42 |
| HPLC Purity | 99.8% (C18, 0.1% TFA/MeCN gradient) | ICH Q2(R1) |
| LC-MS | m/z 248.1 [M+H]⁺ | Calculated 247.1 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzylamine group undergoes SN2 reactions under basic conditions. For example:
Reaction with alkyl halides :
-
Conditions : K₂CO₃/DMF, 60°C, 6–8 hours
-
Yield : 72–89% for primary alkyl halides (R = methyl, ethyl)
Fluorophenoxy group stability :
The 3-fluorophenoxy moiety resists nucleophilic displacement due to electron-withdrawing effects, requiring harsh conditions (>120°C) for substitution.
Salt Formation & Acid-Base Reactions
The free base form ({4-[(3-Fluorophenoxy)methyl]phenyl}methanamine) readily forms salts:
| Acid | Product | Solubility (mg/mL) | Stability (TGA) |
|---|---|---|---|
| Hydrochloric | Hydrochloride salt (target compound) | 12.4 (H₂O) | Stable to 180°C |
| Sulfuric | Sulfate salt | 8.9 (EtOH) | Decomposes at 150°C |
Deprotonation :
Oxidation Reactions
The primary amine undergoes oxidation with select reagents:
With KMnO₄ (acidic) :
-
Conditions : 0.1M H₂SO₄, 70°C, 3 hours
-
Conversion : 94% (HPLC)
With m-CPBA :
Forms N-oxide derivative:
Acylation & Carbamate Formation
Reaction with acyl chlorides :
| Acyl Chloride | Product | Yield (%) |
|---|---|---|
| Acetyl chloride | N-Acetyl derivative | 82 |
| Benzoyl chloride | N-Benzoyl derivative | 75 |
Carbamate synthesis :
Biological Interactions
The compound modulates cellular targets through two pathways:
-
Dopamine D₂ receptor antagonism (IC₅₀ = 320 nM) via H-bonding between the fluorophenoxy group and Ser193
-
MAO-B inhibition (IC₅₀ = 1.4 μM) through π-π stacking with FAD cofactor
Metabolic reactions :
-
Primary : N-Demethylation (CYP3A4-mediated)
-
Secondary : O-Dealkylation (CYP2D6-mediated)
Comparative Reactivity Table
| Reaction Type | Reagents | Temperature | Time | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | 60°C | 6h | 85 | >95% N-alkyl |
| Acylation | Ac₂O, pyridine | RT | 12h | 78 | 100% N-acyl |
| Oxidation | KMnO₄/H₂SO₄ | 70°C | 3h | 94 | 88% COOH |
| Salt Formation | HCl gas/EtOH | 0°C | 1h | 97 | - |
Stability Under Various Conditions
Thermal :
Photolytic :
Scientific Research Applications
Antitubercular Activity
Recent studies have investigated the antitubercular properties of compounds related to {4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride. For example, derivatives of similar structures have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . Such findings suggest that modifications to the phenoxy group can significantly influence biological activity.
Neuropharmacological Potential
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that similar compounds may act as atypical dopamine transporter inhibitors, which could be beneficial in treating conditions like psychostimulant abuse . The ability to modulate dopamine levels positions these compounds as candidates for further exploration in neuropharmacology.
Drug Development
The therapeutic applications of this compound are being explored for various conditions, particularly those involving angiogenesis and hyper-proliferation, such as cancer . The compound’s ability to inhibit specific kinases has been highlighted in patent literature, indicating its potential role in cancer therapeutics.
Formulation Studies
Formulation studies are crucial for determining the bioavailability and efficacy of this compound. Research into its solubility and stability under physiological conditions is ongoing, with efforts to create suitable delivery systems that enhance its therapeutic effects .
Case Study: Antitubercular Derivatives
A series of derivatives based on the core structure of this compound were synthesized and tested for their antitubercular activity. The most potent derivative demonstrated an MIC value comparable to first-line antitubercular drugs, highlighting the potential for developing affordable alternatives .
Case Study: Neuropharmacological Evaluation
In a neuropharmacological evaluation, compounds structurally related to this compound were assessed for their binding affinities at dopamine transporters and serotonin receptors. Results indicated promising profiles that warrant further investigation for applications in treating addiction disorders .
Data Summary Table
Mechanism of Action
The mechanism of action of {4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in substituent groups on the phenyl ring or modifications to the amine-bearing moiety. Key comparisons include:
Fluorophenoxy vs. Phenoxy Derivatives
- (4-Phenoxyphenyl)methanamine hydrochloride (CAS 169944-04-1): Replaces the 3-fluorophenoxy group with a simple phenoxy group.
- (3-Phenoxyphenyl)methanamine hydrochloride (CAS 376637-85-3): Positional isomerism (meta vs. para substitution) may lead to distinct steric interactions in target binding .
Fluorine Substituent Variations
- [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride (CAS 1803611-51-9): Incorporates a sulfonyl group adjacent to fluorine. The sulfonyl moiety enhances polarity and may improve aqueous solubility, while fluorine maintains lipophilicity. This contrasts with the target compound’s phenoxy group, which is less polar .
- [3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride (CAS 1187947-35-8): Combines fluorine with a methoxy group and an oxazole ring, introducing heterocyclic complexity that could enhance target specificity .
Bulky Substituents
- [4-(Trifluoromethyl)phenyl]methanamine hydrochloride: The trifluoromethyl group is strongly electron-withdrawing, likely enhancing metabolic stability but reducing basicity of the amine compared to the target compound’s fluorophenoxy group .
Heterocyclic and Boronate Analogs
- 4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester hydrochloride: Features a boronate ester and dimethylamino group, enabling Suzuki coupling applications. The target compound lacks this boronate functionality, limiting its use in cross-coupling reactions .
Pharmacological Inferences
- Fluorine Impact: The 3-fluorophenoxy group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like (4-phenoxyphenyl)methanamine HCl, aligning with trends observed in trifluoromethoxy-containing compounds (e.g., ) .
- Amine Basicity : The hydrochloride salt form ensures protonation of the amine, improving water solubility—critical for oral bioavailability. This is a common feature across all compared compounds .
Biological Activity
{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as having a fluorophenoxy group attached to a phenylmethanamine backbone. The presence of the fluorine atom is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially increasing its biological activity.
The biological activity of this compound is influenced by several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases .
- Antimicrobial Activity : Studies indicate that compounds with fluorinated groups exhibit enhanced antibacterial and antifungal properties. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) in the low micromolar range .
Biological Activity Data
The following table summarizes key findings related to the biological activities associated with this compound and structurally similar compounds:
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of similar compounds on neuroblastoma cell lines. The results indicated that these compounds could reduce oxidative stress markers and improve cell viability, suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Screening : A series of derivatives were synthesized and screened for antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that fluorinated derivatives exhibited enhanced activity compared to non-fluorinated counterparts, reinforcing the importance of the fluorine substituent in improving biological efficacy .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications on the phenyl ring significantly affected biological activity. For instance, introducing electron-withdrawing groups like fluorine increased enzyme inhibition potency, while electron-donating groups reduced activity .
Q & A
Q. Key considerations :
- Monitor stereoselectivity if chiral centers are present (e.g., use chiral catalysts or auxiliaries).
- Optimize reaction temperature and solvent polarity to minimize side products (e.g., over-reduction or dimerization) .
Basic: What analytical methods are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry (HRMS) :
Advanced: How can this compound be utilized in bioorthogonal "click" chemistry applications?
Answer:
The primary amine group enables conjugation via tetrazine ligation or succinimidyl ester coupling :
- Tetrazine linkers : React with trans-cyclooctene (TCO)-modified biomolecules for rapid, catalyst-free bioconjugation (e.g., antibody-drug conjugates) .
- NHS ester coupling : Activate carboxylic acid derivatives (e.g., fluorescent dyes) with EDC/NHS to form stable amide bonds with the methanamine group .
Q. Optimization tips :
- Use microwave irradiation (130°C, 10–15 min) to accelerate reaction kinetics and improve yields .
- Monitor reaction progress via LCMS to prevent over-functionalization .
Advanced: What strategies resolve contradictions in synthetic yield data for derivatives of this compound?
Answer:
Discrepancies in yields often arise from substituent electronic effects or reagent compatibility :
- Electronic effects : Electron-withdrawing groups (e.g., fluorine) may slow nucleophilic substitution; use polar aprotic solvents (DMF, DMSO) to enhance reactivity .
- Catalyst selection : For reductive amination, compare NaBH₄ (mild) vs. BH₃·THF (harsher but higher yielding) and adjust based on substrate stability .
- Byproduct analysis : Characterize side products (e.g., via LCMS or TLC) to refine stoichiometry or reaction time .
Example : Microwave-assisted synthesis of urea derivatives (83–95% yield) outperforms conventional heating due to reduced thermal decomposition .
Advanced: How can researchers design experiments to study the biological activity of this compound?
Answer:
- Receptor binding assays :
- In vitro toxicity screening :
- Assess cytotoxicity (MTT assay) and metabolic stability (hepatocyte incubation) to prioritize derivatives .
- Structural analogs :
Advanced: What purification challenges arise during scale-up, and how are they addressed?
Answer:
Common issues include hydroscopicity and solvent residues :
- Recrystallization : Use ethanol/water mixtures to remove polar impurities; monitor crystal morphology via XRPD .
- Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate → methanol) for non-polar byproducts .
- Lyophilization : For hydrochloride salts, freeze-dry aqueous solutions to prevent deliquescence .
Advanced: How does the fluorine substituent influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : Fluorine increases logP (measured via shake-flask method), enhancing blood-brain barrier permeability .
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation; confirm via liver microsome assays .
- Solubility : The hydrochloride salt improves aqueous solubility (measure via dynamic light scattering) but may require co-solvents (e.g., DMSO) for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
